molecular formula C32H32N4O7 B1147624 5'-O-Dmt-2'-O-methyl-inosine CAS No. 128219-84-1

5'-O-Dmt-2'-O-methyl-inosine

Cat. No.: B1147624
CAS No.: 128219-84-1
M. Wt: 584.62
InChI Key:
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Description

5’-O-Dimethoxytrityl-2’-O-methyl-inosine is a modified nucleoside that has gained attention in various scientific fields. It is a derivative of inosine, a purine nucleoside, and is characterized by the presence of a dimethoxytrityl (DMT) protecting group at the 5’ position and a methyl group at the 2’ position of the ribose sugar. This compound is primarily used in the synthesis of oligonucleotides and has applications in molecular biology and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-Dimethoxytrityl-2’-O-methyl-inosine typically involves multiple steps:

    Protection of the 5’ Hydroxyl Group: The 5’ hydroxyl group of inosine is protected using a dimethoxytrityl chloride reagent under basic conditions to form the 5’-O-Dimethoxytrityl-inosine.

    Methylation of the 2’ Hydroxyl Group: The 2’ hydroxyl group is methylated using methyl iodide in the presence of a strong base such as sodium hydride to yield 5’-O-Dimethoxytrityl-2’-O-methyl-inosine.

Industrial Production Methods

In an industrial setting, the production of 5’-O-Dimethoxytrityl-2’-O-methyl-inosine follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Protection and Methylation: Large quantities of inosine are subjected to protection and methylation reactions in reactors designed for bulk chemical synthesis.

    Purification: The crude product is purified using techniques such as column chromatography to obtain high-purity 5’-O-Dimethoxytrityl-2’-O-methyl-inosine.

Chemical Reactions Analysis

Types of Reactions

5’-O-Dimethoxytrityl-2’-O-methyl-inosine undergoes various chemical reactions, including:

    Deprotection: The dimethoxytrityl group can be removed under acidic conditions to yield the free nucleoside.

    Substitution: The compound can participate in nucleophilic substitution reactions at the 2’ position.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid is commonly used for the removal of the dimethoxytrityl group.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions under basic conditions.

Major Products

    Free Nucleoside: Deprotection yields 2’-O-methyl-inosine.

    Substituted Derivatives: Substitution reactions yield various 2’-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5’-O-Dimethoxytrityl-2’-O-methyl-inosine has several applications in scientific research:

    Oligonucleotide Synthesis: It is used as a building block in the synthesis of modified oligonucleotides for research in genetics and molecular biology.

    Medicinal Chemistry: The compound is explored for its potential in developing therapeutic agents, particularly in the field of antiviral and anticancer research.

    Biological Studies: It is used in studies involving nucleic acid interactions and the development of nucleic acid-based probes and sensors.

Mechanism of Action

The mechanism of action of 5’-O-Dimethoxytrityl-2’-O-methyl-inosine is primarily related to its role as a nucleoside analog. It can be incorporated into nucleic acids, where it may affect the stability and function of the resulting oligonucleotides. The presence of the 2’-O-methyl group enhances the stability of the nucleoside against enzymatic degradation, making it useful in various biological applications.

Comparison with Similar Compounds

Similar Compounds

  • 2’-O-Methyl-5’-O-dimethoxytrityl-adenosine
  • 2’-O-Methyl-5’-O-dimethoxytrityl-guanosine
  • 2’-O-Methyl-5’-O-dimethoxytrityl-cytidine

Uniqueness

5’-O-Dimethoxytrityl-2’-O-methyl-inosine is unique due to its specific modifications, which confer enhanced stability and unique chemical properties. The combination of the dimethoxytrityl protecting group and the 2’-O-methyl modification makes it particularly useful in the synthesis of stable and functional oligonucleotides.

Properties

IUPAC Name

9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32N4O7/c1-39-23-13-9-21(10-14-23)32(20-7-5-4-6-8-20,22-11-15-24(40-2)16-12-22)42-17-25-27(37)28(41-3)31(43-25)36-19-35-26-29(36)33-18-34-30(26)38/h4-16,18-19,25,27-28,31,37H,17H2,1-3H3,(H,33,34,38)/t25-,27-,28-,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFBGUCGEWPHRA-QWOIFIOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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